molecular formula C13H7Cl2NO3 B5860067 (2,4-dichloro-5-nitrophenyl)(phenyl)methanone

(2,4-dichloro-5-nitrophenyl)(phenyl)methanone

Cat. No. B5860067
M. Wt: 296.10 g/mol
InChI Key: JVFBPYHGQLILRU-UHFFFAOYSA-N
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Description

(2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DNPM and is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. In

Mechanism of Action

The mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. Additionally, it has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits unique properties that make it useful in various applications, including organic synthesis, medicinal chemistry, and material science. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone. One direction is the development of new drugs for the treatment of cancer and infectious diseases. Another direction is the synthesis of new compounds based on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone for various applications, including organic synthesis, material science, and medicinal chemistry. Additionally, the mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone needs to be further elucidated to fully understand its biological activity. Finally, the toxicity of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone needs to be thoroughly investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone, including the development of new drugs, the synthesis of new compounds, and the investigation of its toxicity.

Scientific Research Applications

(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been extensively used in scientific research due to its unique properties. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, chiral compounds, and natural products. It is also used in medicinal chemistry as a lead compound for the development of new drugs, particularly for the treatment of cancer and infectious diseases. Additionally, it has been used in material science as a precursor for the preparation of various functional materials, including polymers, nanomaterials, and liquid crystals.

properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3/c14-10-7-11(15)12(16(18)19)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBPYHGQLILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-nitrobenzophenone

Synthesis routes and methods

Procedure details

The reaction is carried out as in Example 10 a) by reacting chlorobenzene with 2-chloro-5-nitrobenzoyl chloride in the presence of aluminium chloride.
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